N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
Description
Properties
IUPAC Name |
tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-11-13(10-19)16-14-7-5-4-6-12(14)8-9-15(16)20/h4-9,13H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITLNICSYVUFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=CC3=CC=CC=C32)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431918 | |
| Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-41-8 | |
| Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzo[e]indole Core
Optimization of Reaction Conditions
Cyclization Efficiency
Cyclization reactions benefit from high-boiling solvents like xylene or toluene. For methyl 2-azido-3-(3-benzyloxyphenyl)acrylate, refluxing in xylene for 1 hour achieves complete conversion to the indole core. Prolonged heating (>2 hours) risks decomposition, as evidenced by diminished yields in extended trials.
Boc Protection: Solvent and Catalyst Selection
Optimal Boc protection occurs in dichloromethane or tetrahydrofuran with catalytic DMAP (5–10 mol%). Anhydrous conditions prevent hydrolysis of Boc₂O, while maintaining temperatures below 25°C minimizes side reactions.
Chloromethylation: Reagent Stoichiometry
Chloromethylation with MOMCl requires 1.2–1.5 equivalents of the chlorinating agent. Excess reagent leads to over-chlorination or ether formation, particularly in polar aprotic solvents like dimethylformamide (DMF).
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Solvent | Xylene (50 mL per 6.4 g) | Continuous flow reactors |
| Boc Protection Time | 12 hours | 4–6 hours (pressurized) |
| Chloromethylation Yield | 67% | 85–90% (scavenger systems) |
| Purification | Flash chromatography | Crystallization |
Industrial processes prioritize solvent recycling and catalytic recovery. For example, continuous flow systems reduce xylene usage by 40% compared to batch reactors.
Analytical Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
X-ray analysis confirms the planarity of the benzo[e]indole core and the spatial orientation of substituents. For example, bond angles at the chloromethyl-bearing carbon (C1–C2–Cl) average 109.5°, consistent with tetrahedral geometry.
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic displacement with heteroatom-based nucleophiles, forming covalent bonds essential for prodrug development:
This reactivity enables modular synthesis of tumor-targeting agents like duocarmycin analogues .
Boc Deprotection and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a reactive amine for further derivatization:
Mechanism :
- Deprotection : 4M HCl in dioxane at 25–32°C (3 h, 97% yield) .
- Coupling : Resultant amine reacts with:
DNA Alkylation Mechanism
The compound’s chloromethyl group facilitates DNA minor-groove alkylation, critical for cytotoxic activity:
- Kinetics : Solvolysis rate decreases with electron-withdrawing C7 substituents (e.g., CN: 10× slower) .
- Regioselectivity : Preferential alkylation at N3 of adenine residues via SN2 mechanism .
- Biological Impact :
Dimerization Strategies
Symmetrical dimers enhance DNA cross-linking efficacy:
| Linker Type | Example | Cytotoxicity (IC₅₀) | Target |
|---|---|---|---|
| C7-C7 | Bis-chloromethyl derivatives | 0.8–2.1 nM | NCI-N87 cells |
| N3-N3 | Piperazine-linked dimers | 3.4 nM | Leukemia models |
Dimerization amplifies anticancer effects by ~100-fold compared to monomers .
Stability and Solvolysis Studies
Scientific Research Applications
Structural Characteristics
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole possesses a unique structure characterized by:
- A benzoindole framework modified with a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group.
- The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block. Its applications include:
- Synthesis of Radiolabeled Compounds : It is utilized in creating radiolabeled derivatives for studying receptor functions and developing diagnostic agents.
- Precursor for Cannabimimetic Compounds : The compound is crucial for synthesizing derivatives that mimic cannabinoids, which have potential therapeutic applications in pain management and anti-inflammatory treatments.
Synthesis Pathways
The synthesis typically involves several steps:
- Reaction of tert-butyl 3-indolcarboxylate with N,N-dimethylformamide dimethyl acetal.
- Chlorination with thionyl chloride to introduce the chloromethyl group.
Medicinal Chemistry Applications
This compound has notable applications in medicinal chemistry:
- Cytotoxic Properties : Research indicates that this compound and its derivatives exhibit cytotoxic effects by acting as DNA minor groove alkylators. They interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the cytotoxicity of derivatives:
- A series of 5-amino-seco-CBI compounds were evaluated for their cytotoxicity against various tumor cell lines. The most potent derivative showed an IC50 value of 1.3 nM in AA8 cells .
The biological activities of this compound include:
- Interaction with DNA : The compound demonstrates sequence-specific binding capabilities to DNA, which is critical for understanding its mechanism as a cytotoxic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate involves its interaction with DNA. The compound acts as an alkylating agent, binding to specific sequences in the DNA and causing cross-linking or strand breaks. This interaction disrupts the normal function of the DNA, leading to cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Commercial Viability
- The Boc derivative’s discontinuation by suppliers contrasts with the commercial availability of amino-CBIs and nitro-CBI-DEI, likely due to challenges in large-scale synthesis or storage instability.
- Benzyloxy-substituted analogs (e.g., seco-N-BOC-Cl) show improved solubility, addressing a key limitation of the parent Boc compound .
Biological Activity
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.
Synthesis and Structural Characteristics
This compound belongs to the family of 1,2-dihydro-3H-benzo[e]indoles, which are known for their diverse biological activities. The synthesis typically involves the introduction of a chloromethyl group at the 1-position and a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom. This structural configuration is crucial for enhancing the compound's reactivity and biological interactions.
Anticancer Properties
The biological evaluation of this compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| NCI-N87 (gastric) | 0.0077 | |
| SK-OV3 (ovarian) | 0.0054 | |
| L1210 (leukemia) | 0.020 - 0.040 |
The compound exhibits significant selectivity towards cancer cells, indicating its potential as a targeted therapeutic agent. The mechanism of action is believed to involve DNA alkylation, which disrupts the replication process in cancer cells.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of indole-based compounds, including this compound. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity |
|---|---|---|---|
| N-Boc Compound | 26.22 | 4.33 | High |
The selectivity over AChE suggests that modifications to the indole core can enhance therapeutic efficacy while minimizing side effects associated with non-selective inhibitors.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies indicate that specific substitutions at various positions on the indole ring significantly affect cytotoxicity and enzyme inhibition:
- C5 Substituents : Compounds with electron-withdrawing groups at the C5 position demonstrated increased cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups.
- Alkyl Chain Length : Variations in alkyl chain length on the nitrogen atom influenced both AChE and BChE inhibition potency.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Cytotoxicity Against Ovarian Cancer : A study reported that this compound showed an IC50 value of 5.4 pM against SK-OV3 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that derivatives of this compound could mitigate cognitive decline in models of Alzheimer's disease by inhibiting cholinesterase enzymes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by chloromethylation at the 1-position. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or pyridine to protect the indole NH group .
- Chloromethylation : React the Boc-protected intermediate with chloromethylating agents (e.g., ClCH₂OCH₃) under mild acidic conditions. Microwave-assisted alkylation (e.g., 1-bromo-3-chloropropane) can improve yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is essential to isolate the pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include δ 1.3–1.5 ppm (Boc tert-butyl group) and δ 4.5–5.5 ppm (chloromethyl -CH₂Cl). Aromatic protons appear between δ 7.0–8.5 ppm .
- LCMS : Look for [M+H]⁺ or [M-2H]²⁻ ions; m/z 383.2 [M-2H]²⁻ has been reported for related indole derivatives .
- IR : Absorbance at ~1650–1780 cm⁻¹ confirms carbonyl groups (Boc protection) .
Advanced Research Questions
Q. How does the chloromethyl group influence the DNA alkylation mechanism of this compound?
- Methodological Answer : The chloromethyl group acts as a reactive electrophile, enabling covalent binding to DNA’s minor groove adenine N3 positions. To study this:
- DNA Binding Assays : Use gel electrophoresis or fluorescence quenching to assess alkylation efficiency.
- Structural Analysis : Compare cytotoxicity of analogues with varying substituents (e.g., bromo vs. chloro) to determine steric/electronic effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to AT-rich DNA regions .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity levels. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HCT-116 colon cancer) and MTT/XTT protocols.
- Purity Verification : Ensure >95% purity via HPLC and elemental analysis.
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., Atwell et al. reported IC₅₀ = 0.1–10 μM, depending on substituents) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with modified groups (e.g., N-Boc vs. N-Cbz, chloro vs. trifluoromethyl).
- Biological Profiling : Test cytotoxicity (IC₅₀), DNA binding (surface plasmon resonance), and pharmacokinetics (logP, metabolic stability).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (Cl position, Boc stability) to activity .
Q. How can molecular docking guide the design of this compound derivatives?
- Methodological Answer :
- Target Selection : Focus on proteins with indole-binding pockets (e.g., JAK-3 kinase, gingipain R) .
- Docking Workflow : Prepare ligands (protonation states, tautomers) using Open Babel; simulate binding with GROMACS.
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values to refine predictive models .
Methodological Challenges & Solutions
Q. How to handle instability of the chloromethyl group during synthesis?
- Answer : The -CH₂Cl group is prone to hydrolysis. Stabilize by:
- Low-Temperature Reactions : Conduct alkylation at 0–5°C.
- Anhydrous Conditions : Use dried solvents (THF, DCM) and molecular sieves.
- Inert Atmosphere : Perform reactions under N₂/Ar to prevent oxidation .
Q. What strategies improve yield in large-scale synthesis?
- Answer :
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 hr) and minimizes side products .
- Catalytic Optimization : Use Pd/C or TBAB (tetrabutylammonium bromide) to enhance alkylation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
